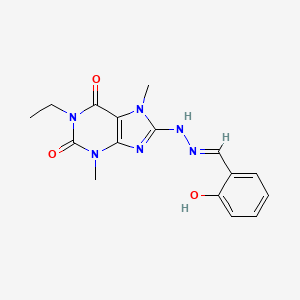

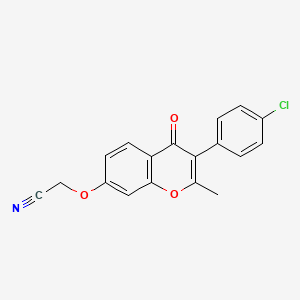

2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromene and chlorophenyl moieties, followed by their coupling and further functionalization to introduce the acetonitrile group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (in the chromene and chlorophenyl groups), a heteroatom (oxygen in the chromene group), a halogen (chlorine in the chlorophenyl group), and a nitrile group. These different groups would confer distinct chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its specific structure. The aromatic rings could undergo electrophilic aromatic substitution reactions, the chlorine atom could be displaced in nucleophilic aromatic substitution reactions, and the nitrile group could undergo reactions such as hydrolysis, reduction, or addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. The presence of a nitrile group could increase its polarity, the aromatic rings could contribute to its stability and rigidity, and the chlorine atom could influence its reactivity and possibly also its lipophilicity .Scientific Research Applications

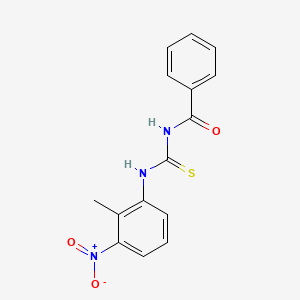

Carbonyl Reductase Inhibition

The compound oximino(2,6-dichlorophenyl)acetonitrile, a related derivative, has been identified as a potent inhibitor of Carbonyl Reductase, an enzyme involved in resistance to anticancer treatment and the creation of cardiotoxic derivatives of anthracyclines used in medicine. This discovery points to its potential application in enhancing the effectiveness of anticancer treatments (Adu Amankrah et al., 2021).

Synthesis Methods

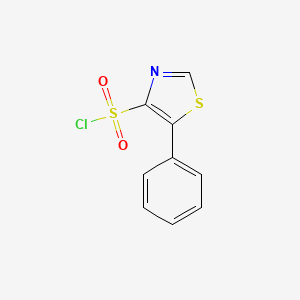

An efficient synthesis method for creating compounds with coumarin-thiazole scaffolds was developed using a one-pot four-component Gewald reaction, highlighting a green chemistry approach. This method underscores the compound's utility in synthesizing novel organic molecules under environmentally friendly conditions (Kavitha et al., 2018).

Electrochemical Applications

The electroactivity of poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene] coatings towards dopamine and ascorbic acid oxidation was studied, providing insights into the compound's application in electrochemical sensors and devices. This research indicates the potential use of related compounds in developing sensors for biomedical applications (Lupu et al., 2003).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. The presence of a nitrile group, aromatic rings, and a halogen could potentially allow for interactions with various biological macromolecules .

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its intended application. If it’s being studied as a potential drug, future research could involve investigating its pharmacological activity, optimizing its structure for better activity and selectivity, and conducting preclinical and clinical trials .

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3/c1-11-17(12-2-4-13(19)5-3-12)18(21)15-7-6-14(22-9-8-20)10-16(15)23-11/h2-7,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAMSBRLPACUMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2620779.png)

![N-Methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2620780.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2620783.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2620784.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2620792.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2620797.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2620798.png)

![N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2620800.png)